molecular formula C14H13BrFNO B2887848 4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol CAS No. 1232799-99-3

4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol

Cat. No. B2887848
CAS RN: 1232799-99-3
M. Wt: 310.166
InChI Key: VKRQYCREDWGKSX-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C14H13BrFNO and a molecular weight of 310.16 .

Scientific Research Applications

Chemosensors for Metal Ions

Research by Das et al. (2021) has demonstrated the use of bromoaniline-based Schiff base chemosensors for the selective detection of metal ions like Cu2+ and Zn2+. These sensors are notable for their ability to form complexes with metals, which can be further utilized to detect other ions such as Al3+ and Hg2+ through fluorescence quenching. This property has been harnessed to construct a molecular memory device, showcasing the material's multisensoric capabilities. The study also delves into DNA and human serum albumin (HSA)-binding efficacies, offering a combined experimental and theoretical approach to understanding these interactions (Das et al., 2021).

Catalytic Activity in Biomimetic Systems

The synthesis and properties of a novel asymmetric di-Ni(II) system were explored by Ren et al. (2011) for its efficiency as a functional model for phosphodiesterase. This system exhibits remarkable catalytic activity, offering insights into the enzymatic cleavage of phosphodiester bonds, a fundamental process in biological systems. The study presents a comprehensive analysis of the synthesis, structures, physicochemical properties, and catalytic kinetics of these complexes, contributing to our understanding of metalloenzyme mimetics (Ren et al., 2011).

Modeling of Copper Proteins

Merkel et al. (2005) investigated less symmetrical dicopper(II) complexes as models for catechol oxidase, a type 3 copper protein. The study highlights how the presence of a thioether group near the metal site can enhance catecholase activity, offering a deeper understanding of the enzyme's active site and its functional analogs. This research provides valuable insights into the design of biomimetic catalysts for oxidation reactions (Merkel et al., 2005).

Anticancer and Antimicrobial Activities

The biological evaluation of bromophenol derivatives from the red alga Rhodomela confervoides was carried out by Zhao et al. (2004), revealing their potential anticancer and antimicrobial activities. Although some compounds were found inactive against human cancer cell lines and microorganisms, the study contributes to the ongoing search for natural products with therapeutic potential (Zhao et al., 2004).

DNA Interaction Studies

Rafique et al. (2022) synthesized and characterized 4-aminophenol derivatives to assess their antimicrobial and antidiabetic activities. The study also included DNA interaction studies to explore the potential of these compounds as anticancer agents. This research highlights the multifaceted applications of these compounds in medicinal chemistry, offering insights into their mechanism of action at the molecular level (Rafique et al., 2022).

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The future directions for the use of 4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol are not specified in the available resources. Its current use in proteomics research suggests it may continue to be used in this field .

properties

IUPAC Name

4-bromo-2-[(2-fluoro-4-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRQYCREDWGKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol

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